

T56-LIMKi: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: T56-LIMKi

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **T56-LIMKi**, a novel and selective inhibitor of LIM kinase 2 (LIMK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

LIM kinases (LIMKs) are key regulators of actin cytoskeleton dynamics, playing a crucial role in cell motility, proliferation, and invasion. The two isoforms, LIMK1 and LIMK2, phosphorylate and inactivate cofilin, an actin-depolymerizing factor. Dysregulation of LIMK activity is implicated in the pathology of various diseases, including cancer. **T56-LIMKi**, also known as T5601640, emerged from computational and biochemical approaches as a potent and selective inhibitor of LIMK2, showing promise as a therapeutic agent, particularly in cancers with overactivated LIMK2 signaling pathways.^{[1][2]}

Discovery and Specificity

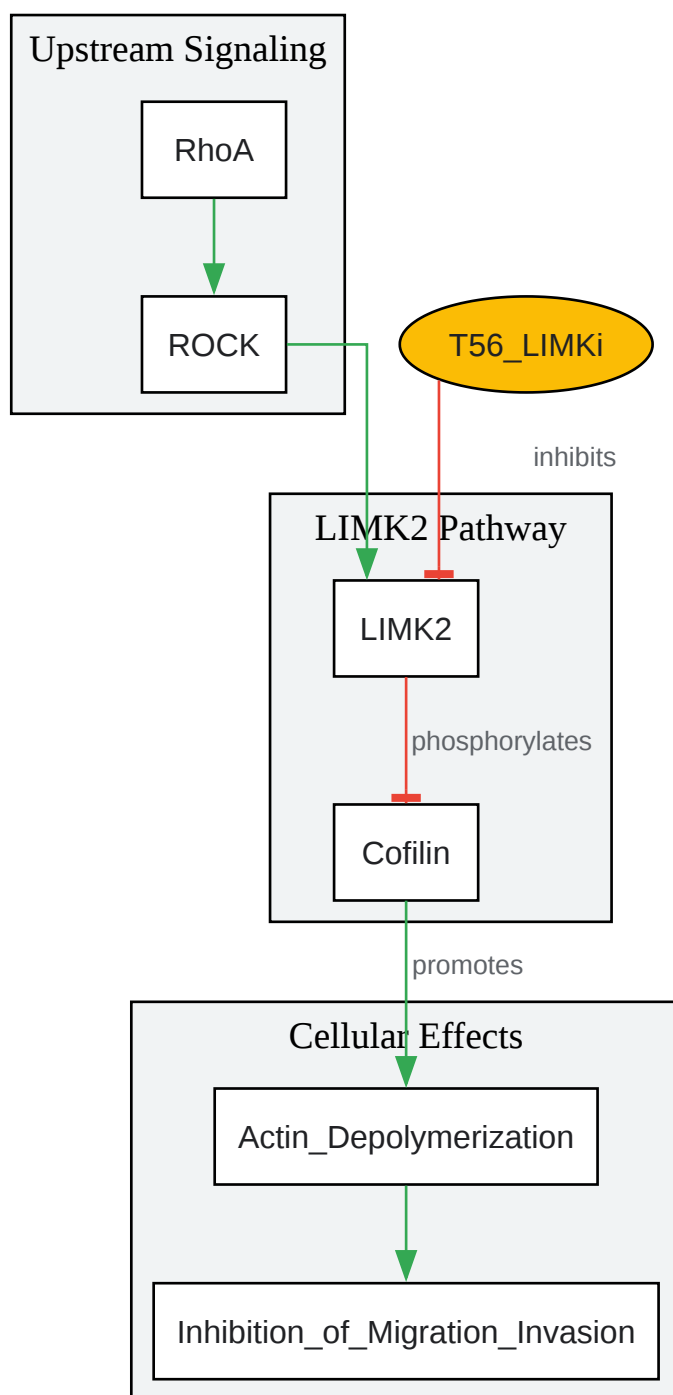
T56-LIMKi was identified through a combination of computational analysis of protein structures and classical biochemistry techniques.^[1] A key characteristic of this inhibitor is its high specificity for LIMK2 with little to no cross-reactivity against LIMK1.^[1] This selectivity was demonstrated in studies using HeLa cells engineered to overexpress either LIMK1 or LIMK2.

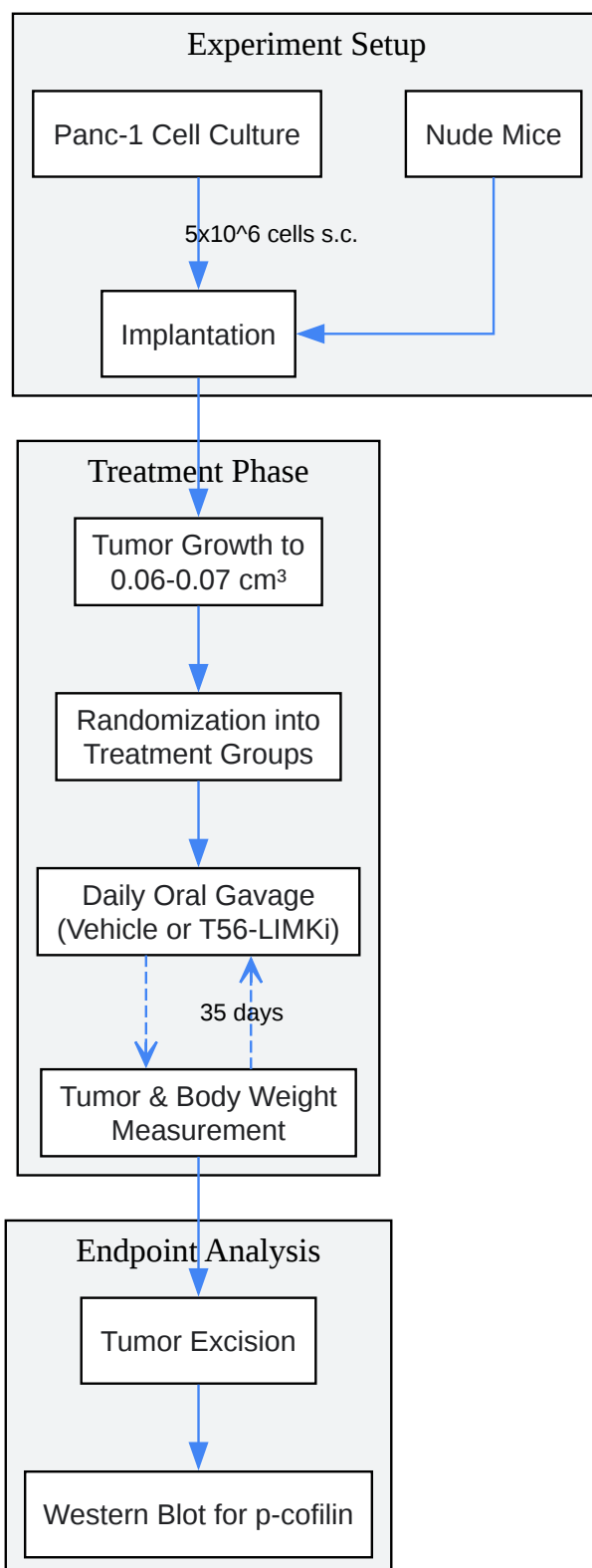
Treatment with **T56-LIMKi** resulted in a significant reduction of phosphorylated cofilin (p-cofilin) only in the cells overexpressing LIMK2.[1][3]

Mechanism of Action and Signaling Pathway

T56-LIMKi exerts its biological effects by inhibiting the kinase activity of LIMK2.[4] This inhibition prevents the phosphorylation of its primary substrate, cofilin.[1] Active, non-phosphorylated cofilin promotes the depolymerization of actin filaments, leading to alterations in the cytoskeleton.[2] The disruption of actin dynamics, in turn, inhibits key cellular processes involved in cancer progression, such as cell migration, invasion, and proliferation.[2][5]

The activity of LIMK2 is regulated by upstream signaling pathways, most notably the RhoA-ROCK pathway.[1] **T56-LIMKi**'s inhibitory action is situated downstream of RhoA and ROCK, directly targeting LIMK2.[1]





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